molecular formula C8H5ClF2O2 B2444606 5-Chloro-2-(difluoromethyl)benzoic acid CAS No. 1551365-62-8

5-Chloro-2-(difluoromethyl)benzoic acid

Cat. No. B2444606
CAS RN: 1551365-62-8
M. Wt: 206.57
InChI Key: CWBCRDIQYKBTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(difluoromethyl)benzoic acid is 1S/C8H5ClF2O2/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13/h1-3,7H, (H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine and difluoromethyl groups on the benzoic acid ring.


Physical And Chemical Properties Analysis

5-Chloro-2-(difluoromethyl)benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Plant Growth Regulation

Studies have explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including 5-Chloro-2-(difluoromethyl)benzoic acid, in plant growth. These compounds have been tested using wheat cylinder, pea segment, and pea curvature tests to evaluate their growth-promoting activity. Chloro-derivatives were found to be more active in promoting growth, suggesting potential applications in agriculture and horticulture (Pybus et al., 1959).

Industrial Process Development

5-Chloro-2-(difluoromethyl)benzoic acid has been identified as a key intermediate in the synthesis of therapeutic SGLT2 inhibitors, which are used in diabetes therapy. An industrial-scale process for its synthesis was developed, highlighting its importance in pharmaceutical manufacturing (Zhang et al., 2022).

Precursor for Antitubercular Drugs

This compound has been used as a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a new class of antituberculosis drug candidates. Its structural characterization supports its role in developing potential treatments for tuberculosis (Richter et al., 2021).

Antimicrobial Properties

Derivatives of 5-Chloro-2-(difluoromethyl)benzoic acid have been evaluated for their antimicrobial properties. These compounds exhibited specific activities against various pathogens, indicating their potential as antimicrobial agents in medical and pharmaceutical applications (Limban et al., 2008).

Crystallographic Studies

Crystallographic studies of benzoic acid derivatives, including 5-Chloro-2-(difluoromethyl)benzoic acid, have been conducted to understand their molecular structures and properties. These studies are essential for developing new materials and pharmaceuticals (Pramanik et al., 2019).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBCRDIQYKBTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.